Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate is an organic compound with significant interest in chemical and pharmaceutical research. Its molecular formula is C13H12Cl2N4O2, and it has a molecular weight of approximately 327.17 g/mol. The compound is characterized by its unique structural features, including a pyrazine ring substituted with amino and chloro groups, which contribute to its potential biological activity.
Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate falls under the category of pyrazine derivatives, which are known for diverse biological activities. It is classified as a pharmaceutical intermediate and a potential lead compound in drug development due to its structural characteristics.
The synthesis of methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate typically involves multi-step reactions starting from simpler pyrazine derivatives. Common methodologies include:
The synthesis may utilize solvents such as ethanol or dimethylformamide, along with catalysts to enhance reaction efficiency. Reaction conditions are optimized to maximize yield while minimizing by-products.
The molecular structure of methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate features a pyrazine ring with multiple substituents:
The structural representation can be described using the SMILES notation: COC(=O)c1nc(Cl)c(nc1N)NCc1ccc(cc1)Cl
. The InChI key for this compound is OIZPRVJDMTUWFK-UHFFFAOYSA-N
, which provides a standardized way to represent its chemical structure.
Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate can undergo various chemical reactions, including:
These reactions typically require controlled conditions regarding temperature and pH, utilizing reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
The mechanism of action of methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate involves interactions with biological targets at the molecular level:
These interactions can modulate enzymatic activity and receptor binding, making it a candidate for further pharmacological studies.
Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate exhibits the following physical properties:
Key chemical properties include:
Relevant data about its reactivity and stability should be referenced from specific material safety data sheets or chemical databases .
Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate has several significant applications:
This compound's unique structure offers valuable insights into developing new drugs and understanding their mechanisms of action in biological systems .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: